

Aztreonam USP Impurity F: Chemical Properties, Formation, and Analytical Control

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Compound of Interest

Compound Name: Aztreonam Impurity F

Cat. No.: B14098713

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Technical Guide for Pharmaceutical Development

Executive Summary

In the high-stakes domain of antibiotic development, the purity profile of monobactams like Aztreonam is critical for regulatory compliance and patient safety.^[1] Aztreonam USP Impurity F, chemically identified as Aztreonam Ethyl Ester, represents a significant process-related impurity.^[1] Unlike degradation products resulting from hydrolysis (such as the open-ring impurity), Impurity F is typically an artifact of synthesis or purification processes involving ethanol.^[1]

This guide provides a comprehensive technical analysis of Impurity F, detailing its chemical structure, mechanistic origin, physicochemical deviations from the parent API, and robust strategies for analytical monitoring and control.^[1]

Chemical Identity and Structural Characterization

Aztreonam Impurity F is the ethyl ester derivative of the parent drug.^{[1][2]} The esterification occurs at the carboxylic acid moiety located on the isobutyric acid oxime side chain.^[1] This

structural modification significantly alters the molecule's polarity and solubility profile compared to the zwitterionic parent compound.[1]

Table 1: Chemical Specification Profile

Property	Specification
Common Name	Aztreonam USP Impurity F
Chemical Name	2-[[[(Z)-[1-(2-amino-4-thiazolyl)-2-[[[(2S,3S)-2-methyl-4-oxo-1-sulfo-3-azetidiny]amino]-2-oxoethylidene]amino]oxy]-2-methylpropanoic acid, 1-ethyl ester
CAS Registry Number	102579-57-7
Molecular Formula	C ₁₅ H ₂₁ N ₅ O ₈ S ₂
Molecular Weight	463.49 g/mol
Functional Alteration	Conversion of free carboxylic acid (-COOH) to ethyl ester (-COOCH ₂ CH ₃)
Stereochemistry	Retains the (Z)-configuration of the oxime and (2S,3S)-configuration of the beta-lactam ring

Mechanistic Origin and Formation Pathways

Understanding the causality of Impurity F is essential for process control.[1] It is not a degradation product formed by storage (like the E-isomer or open-ring forms) but rather a synthetic byproduct.[1]

Formation Mechanism

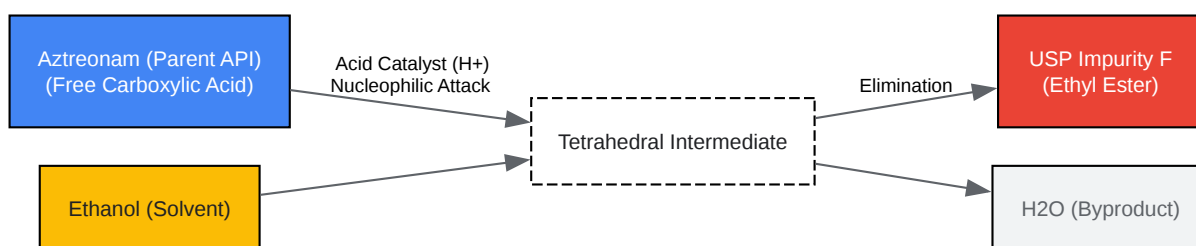
The impurity forms via Fischer Esterification.[1] If Aztreonam (or its late-stage intermediate) is exposed to ethanol in the presence of an acidic environment—often used during crystallization or pH adjustment—the free carboxylic acid on the side chain reacts with the solvent.[1]

Key Drivers:

- Solvent Choice: Use of Ethanol (EtOH) in purification steps.[1]

- Catalysis: Low pH (Acidic conditions) accelerates the esterification.[1]
- Temperature: Elevated temperatures during drying or reflux promote the reaction.[1]

Diagram 1: Formation Pathway of Aztreonam Impurity F



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Caption: Acid-catalyzed Fischer esterification pathway converting Aztreonam to Impurity F in the presence of ethanol.

Physicochemical Properties

The conversion of the carboxylic acid to an ethyl ester introduces specific changes in the physicochemical behavior of the molecule, which drives the analytical strategy.

- Lipophilicity: Impurity F is significantly more lipophilic (hydrophobic) than Aztreonam.[1] The masking of the ionizable carboxyl group increases its logP value.[1]
- Acidity (pKa): Aztreonam has two acidic centers: the sulfonic acid (pKa < 1) and the carboxylic acid (pKa ~3.5).[1] Impurity F lacks the carboxylic acid pKa, retaining only the strong sulfonic acid functionality.[1]
- Solubility:
 - Water: Reduced solubility compared to Aztreonam.[1]
 - Organic Solvents: Enhanced solubility in acetonitrile, methanol, and ethyl acetate.[1]

Analytical Strategy and Detection

Due to the increased lipophilicity, Impurity F exhibits distinct chromatographic behavior in Reverse-Phase HPLC (RP-HPLC).[1]

Chromatographic Behavior

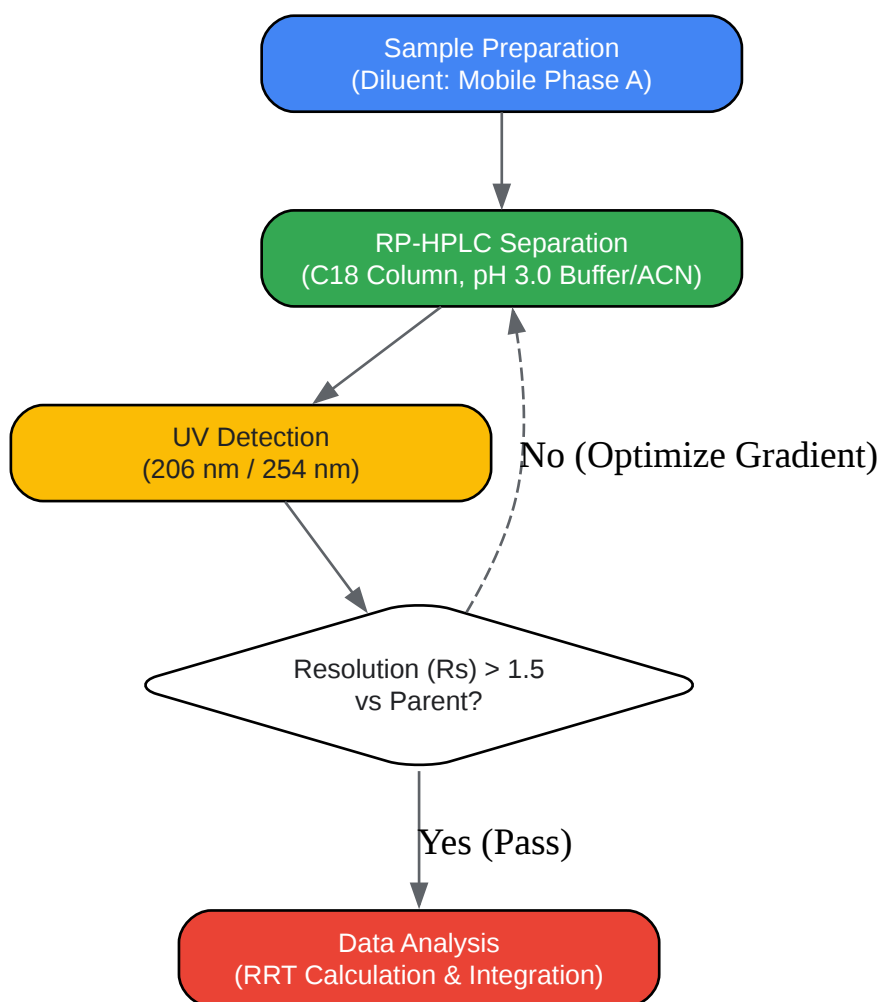
In standard C18 RP-HPLC methods using acidic phosphate buffers and acetonitrile/methanol gradients:

- Elution Order: Aztreonam (polar) elutes first.[1]
- Impurity F: Elutes after the parent peak (Late Eluter).[1]
- Relative Retention Time (RRT): Typically ranges between 1.2 to 1.5 depending on the exact gradient slope and organic modifier ratio.[1]

Validated Analytical Workflow

To ensure detection at the stringent ICH reporting thresholds (typically 0.05%), the following workflow is recommended.

Diagram 2: Analytical Method Validation Workflow



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Caption: Step-by-step RP-HPLC workflow for the specific isolation and quantification of **Aztreonam Impurity F**.

Protocol: HPLC Conditions (Reference Standard)

- Column: C18 (e.g., 250 mm x 4.6 mm, 5 μ m).[1]
- Mobile Phase A: 0.05 M Potassium Phosphate monobasic (pH adjusted to 3.0 with Phosphoric Acid).
- Mobile Phase B: Acetonitrile (HPLC Grade).[1]
- Gradient:

- 0-10 min: 5% B (Isocratic hold for Aztreonam elution).[1]
- 10-25 min: 5% -> 40% B (Linear ramp to elute esters).
- Flow Rate: 1.0 mL/min.[1]
- Detection: UV at 206 nm (sensitive for the beta-lactam ring) or 254 nm (aromatic thiazole ring).[1]

Control and Mitigation Strategies

To prevent the formation of Impurity F during drug substance manufacturing, the following control measures are critical:

- Solvent Substitution: Replace ethanol with non-nucleophilic solvents (e.g., Acetone, Isopropyl Alcohol) during crystallization steps if the process allows.[1] Isopropyl alcohol is sterically hindered and less likely to form esters than ethanol.[1]
- pH Control: Avoid prolonged exposure of Aztreonam to acidic conditions when alcoholic solvents are present.
- Temperature Management: Maintain low temperatures (< 25°C) during any processing steps involving alcohols to kinetically inhibit the esterification reaction.[1]
- Drying Protocols: Ensure residual ethanol is removed under vacuum at low temperatures before any thermal stress is applied.[1]

References

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